(2-Fluoro-5-methylphenyl)-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]cyanamide
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Overview
Description
(2-Fluoro-5-methylphenyl)-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]cyanamide is a complex organic compound that features a combination of fluorinated aromatic rings, furan, oxadiazole, and cyanamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-5-methylphenyl)-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]cyanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 2-fluoro-5-methylphenyl precursor, which can be synthesized through electrophilic aromatic substitution reactions. The furan-2-yl moiety can be introduced via a Suzuki-Miyaura coupling reaction . The oxadiazole ring is often formed through cyclization reactions involving hydrazides and carboxylic acids . Finally, the cyanamide group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-5-methylphenyl)-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]cyanamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The oxadiazole ring can be reduced to form amines or other reduced products.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the oxadiazole ring can produce amines.
Scientific Research Applications
(2-Fluoro-5-methylphenyl)-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]cyanamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The unique combination of functional groups makes this compound a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of (2-Fluoro-5-methylphenyl)-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]cyanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form hydrogen bonds.
Comparison with Similar Compounds
Similar Compounds
(2-Fluoro-5-methylphenyl)(furan-2-yl)methanol: This compound shares the fluorinated aromatic ring and furan moiety but lacks the oxadiazole and cyanamide groups.
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Similar in having a fluorinated aromatic ring and furan moiety, but with different functional groups.
Uniqueness
The uniqueness of (2-Fluoro-5-methylphenyl)-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]cyanamide lies in its combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of the oxadiazole ring, in particular, can confer unique electronic properties and stability.
Properties
IUPAC Name |
(2-fluoro-5-methylphenyl)-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]cyanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O2/c1-10-4-5-11(16)12(7-10)20(9-17)8-14-18-19-15(22-14)13-3-2-6-21-13/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COGFAWDTEGPKTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)N(CC2=NN=C(O2)C3=CC=CO3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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